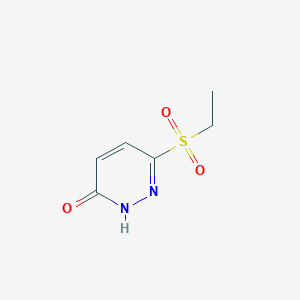
6-(Ethanesulfonyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Ethanesulfonyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a pyridazine ring fused with an ethanesulfonyl group at the 6th position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Ethanesulfonyl)pyridazin-3(2H)-one typically involves the reaction of 2-diethoxyphosphoryl-4-oxoalkanoates with hydrazines. This two-step process includes the formation of intermediate 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones, which are then subjected to Horner-Wadsworth-Emmons olefination with aldehydes to yield the desired pyridazinone .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-(Ethanesulfonyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyridazinones, sulfone derivatives, and reduced pyridazinones.
Scientific Research Applications
6-(Ethanesulfonyl)pyridazin-3(2H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 6-(Ethanesulfonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The ethanesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pyridazine ring can interact with various biological pathways, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
4,6-Disubstituted Pyridazin-3(2H)-ones: These compounds share a similar pyridazine core but differ in the substituents at the 4th and 6th positions.
6-Aryl-4,5-dihydro-3(2H)-pyridazinones: These compounds have an aryl group at the 6th position and are known for their biological activities.
Uniqueness: 6-(Ethanesulfonyl)pyridazin-3(2H)-one is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
62645-16-3 |
|---|---|
Molecular Formula |
C6H8N2O3S |
Molecular Weight |
188.21 g/mol |
IUPAC Name |
3-ethylsulfonyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C6H8N2O3S/c1-2-12(10,11)6-4-3-5(9)7-8-6/h3-4H,2H2,1H3,(H,7,9) |
InChI Key |
VVYGZEYMANRKGG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NNC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(1-(5-Azaspiro[3.5]nonan-8-yl)-1H-pyrazol-4-yl)-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine](/img/structure/B12918521.png)

![Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12918539.png)


![Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12918554.png)

![5,6,7,8-Tetrahydrodibenz[c,e]azocine](/img/structure/B12918577.png)

![2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918589.png)

![Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-](/img/structure/B12918602.png)
